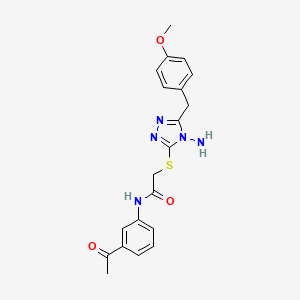

N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c1-13(26)15-4-3-5-16(11-15)22-19(27)12-29-20-24-23-18(25(20)21)10-14-6-8-17(28-2)9-7-14/h3-9,11H,10,12,21H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWBONVJNKPZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its structure on its activity.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a triazole ring, which is known for its diverse biological activities. The presence of the methoxy and amino groups enhances its potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Anticancer Activity : The triazole moiety is associated with anticancer properties. Compounds containing a 1,2,4-triazole core have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of 3-amino-1,2,4-triazoles have demonstrated significant cytotoxic effects against various cancer cell lines .

- Antioxidant Properties : The antioxidant capacity of related compounds has been investigated using assays such as the ABTS method. These studies indicate that compounds with similar structures exhibit substantial free radical scavenging activity .

- Antibacterial Activity : The synthesized derivatives have also been evaluated for their antibacterial properties against pathogenic bacteria like Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents has been shown to enhance antibacterial efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Evaluation

In a study evaluating various 1,2,4-triazole derivatives, it was found that compounds featuring an aryl substitution at the triazole position exhibited enhanced antiproliferative activity against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that modifications to the aryl group significantly influenced cytotoxicity .

Case Study 2: Antioxidant Activity Assessment

Research involving derivatives similar to this compound demonstrated antioxidant activities comparable to established antioxidants like ascorbic acid. This suggests potential applications in mitigating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Assessed Compound | Method Used | Outcome |

|---|---|---|---|

| Anticancer | Triazole Derivatives | Cell Viability Assays | Significant cytotoxicity against cancer cell lines |

| Antioxidant | Similar Compounds | ABTS Method | High free radical scavenging activity |

| Antibacterial | Various Derivatives | Disc Diffusion Method | Effective against Gram-positive bacteria |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-acetylphenyl)-2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. For instance, derivatives containing triazole moieties have shown promising results against various cancer cell lines:

- Mechanism of Action : Triazoles are known to interfere with cellular processes such as apoptosis and cell cycle regulation. The presence of the acetylphenyl and thioacetamide groups may enhance the compound's ability to induce apoptosis in cancer cells.

- Case Study : A study examining triazole derivatives revealed that specific substitutions led to increased selectivity against human cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating effective growth inhibition .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound 19 | NIH/3T3 | 23.30 ± 0.35 | Apoptosis induction |

| Compound 22 | HT29 (colon cancer) | 2.01 | Growth inhibition |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly due to the thiazole and triazole components which are known for their broad-spectrum antibacterial properties.

- Research Findings : Similar thiazole and triazole derivatives have been evaluated for their antimicrobial efficacy against various pathogens. For example, studies have shown that these compounds can inhibit both Gram-positive and Gram-negative bacteria effectively .

Other Therapeutic Applications

In addition to anticancer and antimicrobial activities, compounds with similar structures have been investigated for other therapeutic effects:

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activity, contributing to their potential use in treating inflammatory diseases. The triazole ring system has been linked to modulation of inflammatory pathways.

- Neuroprotective Effects : Certain studies suggest that triazole-containing compounds can provide neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.